2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine
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Overview
Description
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is a chemical compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a pent-4-ynyl group and two methyl groups at the 2-position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with an appropriate alkyne derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of the alkyne derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, such as proteins and nucleic acids, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenal: A structurally similar compound with an aldehyde group instead of the thiomorpholine ring.
2,2-Dimethyl-4,4’-biphenyldicarboxylic acid: Another related compound with a biphenyl structure and carboxylic acid groups.
Uniqueness
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is unique due to its thiomorpholine ring and pent-4-ynyl substituent, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-4-pent-4-ynylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-5-6-7-12-8-9-13-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIWEQJLJYRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592447-00-1 |
Source
|
Record name | 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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